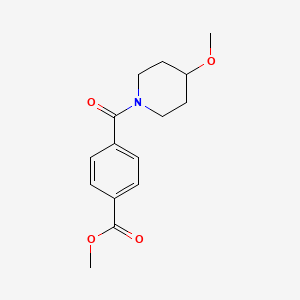

Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

- Methyl 4-(4-aminostyryl) benzoate, a derivative closely related to Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate, has been synthesized and characterized, suggesting potential as a precursor for Schiff base derivatives. The compound exhibits characteristics like absorption in carbon-carbon bond formation and methoxy resonance, making it significant in chemical synthesis and characterization studies (Mohamad, Hassan, & Yusoff, 2017).

Intermediate in Synthesis

- Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, another similar compound, is an important intermediate in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities. Its synthesis and the factors affecting yield have been explored, highlighting the compound's role in the production of biologically active substances (Lou, 2012).

Potential in Photopolymerization

- A study on nitroxide-mediated photopolymerization presents an alkoxyamine derivative of Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate as a potential photoiniferter. This suggests its application in the field of photopolymerization, contributing to advancements in material science and photophysical studies (Guillaneuf et al., 2010).

Role in Mesomorphic and Fluorescence Properties

- Research on methyl 4-(4-alkoxystyryl)benzoates, structurally related to the subject compound, has been conducted to understand their liquid crystalline and fluorescence properties. This indicates the potential of Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate in the study of liquid crystals and their applications in various fields like displays and sensors (Muhammad et al., 2016).

Use in Heterocyclic System Synthesis

- The compound has been utilized in the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. This showcases its role in the development of new heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Selič, Grdadolnik, & Stanovnik, 1997).

Photolysis Studies

- The photolysis of tribenuron-methyl, a compound containing a moiety similar to Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate, has been studied on different surfaces. Such studies are vital in understanding the environmental impact and degradation pathways of compounds related to agriculture and environmental sciences (Bhattacharjeel & Dureja, 2002).

Mechanism of Action

properties

IUPAC Name |

methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-13-7-9-16(10-8-13)14(17)11-3-5-12(6-4-11)15(18)20-2/h3-6,13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUSXUIOUKRTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91755357 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2895005.png)

![N-(3-acetylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2895011.png)

![N-cyclohexyl-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2895014.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2895016.png)

![6-Fluoro-N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2895018.png)

![5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile](/img/structure/B2895020.png)

![3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2895024.png)

![methyl 5-(((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)methyl)furan-2-carboxylate](/img/structure/B2895025.png)